molecular formula C7H7N3S B11783031 3-(Thiophen-2-yl)-1H-pyrazol-4-amine

3-(Thiophen-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11783031
M. Wt: 165.22 g/mol
InChI Key: FXKLOOCBHXZGBX-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a thiophene ring fused to a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyrazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene and pyrazole derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene moiety.

    Pyrazole derivatives: Compounds such as 1H-pyrazol-4-amine and 3,5-dimethyl-1H-pyrazole share the pyrazole ring.

Uniqueness

3-(Thiophen-2-yl)-1H-pyrazol-4-amine is unique due to the combination of thiophene and pyrazole rings in its structure. This duality imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

5-thiophen-2-yl-1H-pyrazol-4-amine

InChI

InChI=1S/C7H7N3S/c8-5-4-9-10-7(5)6-2-1-3-11-6/h1-4H,8H2,(H,9,10)

InChI Key

FXKLOOCBHXZGBX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)N

Origin of Product

United States

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